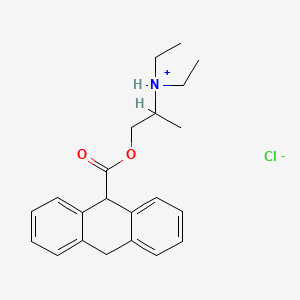
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride is a complex organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a dihydroanthracene moiety, a carbonyloxy group, and a diethylazanium group, making it a unique and versatile molecule in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride typically involves multiple steps, starting with the derivatization of anthracene. The anthracene derivative undergoes a series of reactions, including oxidation and functional group modifications, to introduce the carbonyloxy and diethylazanium groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: Substitution reactions can occur at various positions on the anthracene ring, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen, activated carbon, and various metal catalysts.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride may be used.
Substitution: Substitution reactions often require specific reagents and conditions tailored to the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
Applications De Recherche Scientifique
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It can be employed in biological studies to investigate the interactions of anthracene derivatives with biological systems.
Industry: The compound may be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism may vary depending on the application, but it generally involves binding to specific receptors or enzymes, leading to biological or chemical changes.
Comparaison Avec Des Composés Similaires
1-(9,10-Dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride can be compared with other similar compounds, such as:
9,10-Dihydroanthracene: A simpler derivative of anthracene without the carbonyloxy and diethylazanium groups.
Anthracene derivatives: Other compounds derived from anthracene with different functional groups and substitution patterns.
Uniqueness: The presence of the carbonyloxy and diethylazanium groups in this compound distinguishes it from other anthracene derivatives, providing unique chemical and biological properties.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes.
Propriétés
Numéro CAS |
73791-33-0 |
|---|---|
Formule moléculaire |
C22H28ClNO2 |
Poids moléculaire |
373.9 g/mol |
Nom IUPAC |
1-(9,10-dihydroanthracene-9-carbonyloxy)propan-2-yl-diethylazanium;chloride |
InChI |
InChI=1S/C22H27NO2.ClH/c1-4-23(5-2)16(3)15-25-22(24)21-19-12-8-6-10-17(19)14-18-11-7-9-13-20(18)21;/h6-13,16,21H,4-5,14-15H2,1-3H3;1H |
Clé InChI |
ZOVBIVDUYMEAGY-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CC)C(C)COC(=O)C1C2=CC=CC=C2CC3=CC=CC=C13.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















